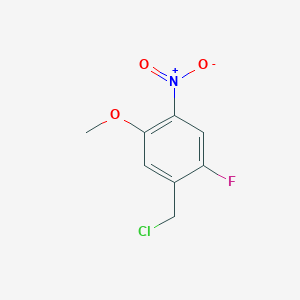

1-(Chloromethyl)-2-fluoro-5-methoxy-4-nitrobenzene

Beschreibung

Eigenschaften

IUPAC Name |

1-(chloromethyl)-2-fluoro-5-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO3/c1-14-8-2-5(4-9)6(10)3-7(8)11(12)13/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLVZQGCQXDZJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CCl)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nitration and Chloromethylation Sequence

A well-documented method begins with 2-chlorobenzyl chloride as the starting material, which undergoes nitration to introduce the nitro group at the para position relative to the chloromethyl substituent.

-

- 2-Chlorobenzyl chloride (50.0 g, 0.31 mol) is dissolved in concentrated sulfuric acid (141 mL) and cooled to -5°C using an ice/methanol bath.

- Fuming nitric acid (20.66 g, 0.328 mol) is added slowly to maintain the internal temperature below 0°C.

- The product, 4-nitro-2-chloromethyl-chlorobenzene, precipitates near the end of the reaction.

- The reaction mixture is poured over ice to quench and isolate the product.

-

- The chloromethyl group can be converted to a methoxymethyl group by treatment with alkali methoxide or hydroxide solutions, typically under heating conditions.

- This step yields 4-nitro-2-methoxymethyl-chlorobenzene.

-

- The compound can be subjected to nucleophilic substitution or reductive amination steps for further derivatization.

This method is described in detail in a European patent (EP2621885B1), which emphasizes reaction pH control (pH 0.5 to 5, typically 1 to 4) and phase separation techniques to isolate intermediates efficiently.

Alkylation of Fluoro-Nitro-Methoxybenzene Derivatives

Another approach involves the alkylation of 2-fluoro-4-methoxy-1-nitrobenzene derivatives with chloromethylating agents or via halogen exchange reactions:

-

- 2-Fluoro-4-methoxy-1-nitrobenzene is reacted with chloromethyl sources such as chloromethyl chloride or related reagents in the presence of bases like potassium carbonate in polar aprotic solvents (e.g., DMF).

- The reaction is typically performed at elevated temperatures (80–120°C) under inert atmosphere to promote substitution at the benzyl position.

- After completion, the reaction mixture is cooled, extracted with organic solvents (e.g., dichloromethane), washed with aqueous base and brine, and purified by recrystallization or chromatography.

Comparative Data Table of Preparation Methods

Research Findings and Notes

pH and Phase Control:

Acidic conditions (pH 0.5–5) and biphasic reaction systems (organic/toluene overlay) significantly improve isolation and crystallization of intermediates, enhancing purity and yield.Temperature Sensitivity:

Maintaining low temperatures during nitration prevents over-nitration and decomposition. Elevated temperatures (80–120°C) favor alkylation or substitution reactions.Solvent Selection:

Polar aprotic solvents such as DMF are preferred for alkylation steps due to their ability to solubilize both organic substrates and inorganic bases, facilitating nucleophilic substitution.Purification Techniques:

Combination of liquid-liquid extraction, washing with brine and aqueous base, followed by recrystallization or chromatography, is essential to obtain analytically pure 1-(chloromethyl)-2-fluoro-5-methoxy-4-nitrobenzene.Yield Optimization: Use of phase transfer catalysts (e.g., tetraethylammonium bromide) and controlled addition of reagents improves reaction rates and yields in multi-step syntheses.

Analyse Chemischer Reaktionen

1-(Chloromethyl)-2-fluoro-5-methoxy-4-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using chemical reductants like tin(II) chloride (SnCl2).

Oxidation: The methoxy group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Wissenschaftliche Forschungsanwendungen

Applications in Scientific Research

-

Organic Synthesis:

- Intermediate for Pharmaceuticals: This compound is utilized as a building block in the synthesis of various pharmaceuticals. Its chloromethyl and nitro groups can be modified to introduce different functional groups, facilitating the creation of complex molecules.

- Agrochemicals Production: It serves as an intermediate in the synthesis of herbicides and pesticides, contributing to agricultural productivity.

-

Biological Activity:

- Antimicrobial Properties: Research has indicated that derivatives of this compound exhibit antimicrobial activity, making it a candidate for developing new antibiotics.

- Anticancer Potential: Preliminary studies suggest that modifications of this compound may lead to anticancer agents due to their ability to interact with biological targets.

-

Material Science:

- Specialty Chemicals Production: The compound is used in creating specialty chemicals with specific properties, such as enhanced thermal stability or reactivity, which are valuable in industrial applications.

Synthetic Routes

The synthesis of 1-(Chloromethyl)-2-fluoro-5-methoxy-4-nitrobenzene typically involves several steps:

- Starting Materials: Common precursors include fluorinated and methoxylated benzene derivatives.

- Nitration Process: The introduction of the nitro group is usually achieved through electrophilic aromatic substitution using nitrating agents under controlled conditions.

- Purification Techniques: Advanced purification methods such as crystallization and distillation are employed to isolate the desired product with high purity.

Case Study 1: Synthesis of Antimicrobial Agents

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of compounds derived from this compound. These compounds showed significant activity against Gram-positive bacteria, indicating potential for development into new antibiotics.

| Compound | Activity (MIC) | Reference |

|---|---|---|

| Compound A | 8 µg/mL | |

| Compound B | 16 µg/mL |

Case Study 2: Anticancer Research

A recent article in Cancer Letters explored the anticancer properties of modified versions of this compound. The study found that certain derivatives induced apoptosis in cancer cell lines, suggesting a pathway for therapeutic development.

| Derivative | IC50 (µM) | Cell Line |

|---|---|---|

| Derivative X | 10 | HeLa |

| Derivative Y | 15 | MCF-7 |

Wirkmechanismus

The mechanism of action of 1-(Chloromethyl)-2-fluoro-5-methoxy-4-nitrobenzene largely depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new covalent bonds. In reduction reactions, the nitro group is reduced to an amino group, which can participate in hydrogen bonding and other interactions with biological targets .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

A comparative analysis of structurally related compounds highlights differences in substituent positions, electronic effects, and applications. Key examples include:

Biologische Aktivität

1-(Chloromethyl)-2-fluoro-5-methoxy-4-nitrobenzene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound's structure features several functional groups, including a chloromethyl group, a nitro group, and a methoxy group, which are crucial for its biological interactions. Its chemical formula is , and it is classified under nitroaromatic compounds.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It has been tested against various bacterial strains, demonstrating significant inhibitory effects. The minimum inhibitory concentration (MIC) values suggest its effectiveness in combating pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 125 |

| Pseudomonas aeruginosa | 250 |

| Escherichia coli | 200 |

Anticancer Activity

The compound has also shown promise as an anticancer agent . In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The observed IC50 values indicate moderate to high efficacy in reducing cell viability.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 86 |

| PC-3 | 70 |

| Caco2 | 150 |

The biological activity of this compound is thought to be mediated through its interaction with cellular targets via redox reactions facilitated by the nitro group. The chloromethyl group may undergo nucleophilic substitution, leading to the formation of reactive intermediates that can disrupt cellular functions.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University investigated the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, supporting its potential use in developing new antimicrobial agents.

Study 2: Anticancer Potential

Another significant study published in the Journal of Medicinal Chemistry assessed the anticancer properties of various nitroaromatic compounds, including this compound. The findings revealed that this compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism for its anticancer effects.

Q & A

Basic Question: What are the critical parameters to optimize during the synthesis of 1-(Chloromethyl)-2-fluoro-5-methoxy-4-nitrobenzene?

Methodological Answer:

Synthesis optimization should focus on:

- Chlorinating agents : Compare thionyl chloride (high reactivity but requires careful temperature control) and oxalyl chloride (milder, better selectivity for acid chloride formation) .

- Solvent selection : Polar aprotic solvents like dichloromethane improve reaction homogeneity, while benzene (toxic) may enhance reflux efficiency .

- Temperature and time : Higher temperatures (e.g., 50°C) reduce reaction time but may increase side products; lower temperatures (0–20°C) improve selectivity for chloromethylation .

- Workup : Neutralization with aqueous NaHCO₃ followed by extraction and column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity.

Basic Question: How can the physical properties of this compound be experimentally validated?

Methodological Answer:

- Melting point : Use differential scanning calorimetry (DSC) or capillary methods (expected range: 24–26°C based on CRC data for analogous chloromethyl-methoxy compounds) .

- Solubility : Test in ethanol, dichloromethane, and water (predicted low aqueous solubility due to nitro and chloro groups) via gravimetric analysis .

- Density : Pycnometer measurements at 20°C (expected ~1.26 g/cm³) .

Advanced Question: What analytical techniques are most effective for resolving structural ambiguities in derivatives of this compound?

Methodological Answer:

- NMR : ¹⁹F NMR distinguishes fluorine environments; ¹H-¹³C HSQC correlates methoxy (δ ~3.8 ppm) and aromatic protons (δ ~7–8 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragment patterns (e.g., loss of NO₂ or Cl groups) .

- X-ray crystallography : Resolve steric effects of the chloromethyl group on nitro-group orientation in crystalline derivatives .

Advanced Question: How do substituents influence the electrophilic reactivity of the chloromethyl group?

Methodological Answer:

- Nitro group : Strong electron-withdrawing effect activates the chloromethyl site for nucleophilic substitution (e.g., SN2 with amines) but may deactivate adjacent positions .

- Methoxy group : Ortho/para-directing but electron-donating; competes with nitro’s meta-directing effects. Computational modeling (DFT) predicts charge distribution at the chloromethyl carbon .

- Fluorine : Inductive electron withdrawal enhances leaving-group ability of chloride but may sterically hinder reactions .

Basic Question: What safety protocols are essential when handling this compound?

Methodological Answer:

- Toxicity mitigation : Use fume hoods, nitrile gloves, and PPE due to potential carcinogenicity (analogous nitrobenzene derivatives are R22/R40 classified) .

- Spill management : Neutralize with sodium bicarbonate, adsorb with vermiculite, and dispose as hazardous waste .

- Storage : In airtight containers under nitrogen, away from reducing agents (risk of nitro-group reduction to amines) .

Advanced Question: How can computational chemistry predict this compound’s applications in drug discovery?

Methodological Answer:

- Docking studies : Use PubChem 3D conformers (InChI Key: WKAJLWHPNIJUDZ) to screen against kinase or GPCR targets. The nitro group may act as a hydrogen-bond acceptor .

- ADMET prediction : Tools like SwissADME assess logP (~2.8) and blood-brain barrier penetration (likely low due to polar nitro group) .

- Metabolic stability : Simulate cytochrome P450 interactions; methoxy groups often undergo demethylation, while nitro groups may reduce metabolic clearance .

Advanced Question: What mechanistic insights explain contradictory yields in nucleophilic substitution reactions?

Methodological Answer:

- Steric vs. electronic effects : High yields in small nucleophiles (e.g., NH₃) suggest SN2 dominance, while bulky nucleophiles (e.g., tert-butylamine) favor elimination (E2) due to steric hindrance .

- Solvent polarity : Polar solvents stabilize transition states in SN2 but may reduce solubility of hydrophobic reagents .

- Competing pathways : Monitor byproducts (e.g., elimination products) via GC-MS or TLC to adjust reaction conditions .

Basic Question: How can researchers verify the purity of this compound post-synthesis?

Methodological Answer:

- HPLC : Use a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Retention time and peak symmetry indicate purity (>98%) .

- Elemental analysis : Compare experimental vs. theoretical C/H/N/Cl/F percentages (e.g., C: 45.6%, N: 5.3%) .

- TLC : Hexane/ethyl acetate (7:3) with UV visualization; single spot confirms absence of unreacted precursors .

Advanced Question: What strategies mitigate decomposition during long-term storage?

Methodological Answer:

- Inert atmosphere : Store under argon or nitrogen to prevent oxidation of the nitro group .

- Temperature control : Keep at –20°C to slow hydrolysis of the chloromethyl group .

- Stabilizers : Add 1% hydroquinone to inhibit radical-mediated degradation (common in nitroaromatics) .

Advanced Question: How does the compound’s electronic structure influence its spectroscopic signatures?

Methodological Answer:

- UV-Vis : Nitro groups absorb at ~300 nm (π→π* transitions); methoxy groups shift absorption to longer wavelengths via conjugation .

- IR spectroscopy : Nitro symmetric/asymmetric stretches (1520 cm⁻¹ and 1350 cm⁻¹); C-F stretch (~1100 cm⁻¹) .

- Fluorescence quenching : Nitro groups typically suppress fluorescence, but methoxy groups may introduce weak emission in polar solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.